5,8-Dioxo Psoralen

Description

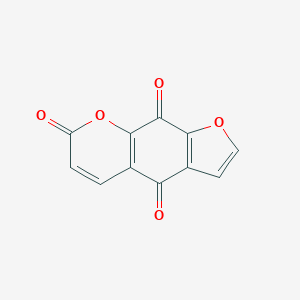

Structure

3D Structure

Properties

IUPAC Name |

furo[3,2-g]chromene-4,7,9-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQPXEAYQPNPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197478 | |

| Record name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-36-3 | |

| Record name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergaptenquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,8-Dioxo Psoralen

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 5,8-Dioxo Psoralen, a quinone derivative of the linear furocoumarin, psoralen. Psoralens are a critical class of heterocyclic compounds known for their photosensitizing properties and applications in photochemotherapy (PUVA) for skin disorders like psoriasis and vitiligo.[1][2] The introduction of a 5,8-dione functionality transforms the core psoralen structure into a highly reactive quinone system, making it a molecule of significant interest for studies in medicinal chemistry, particularly as a potential bioreductive alkylating agent and a tool for probing biological redox processes. This document details a rational, multi-step synthesis, beginning from a substituted benzene precursor, proceeding through the construction of the pivotal furocoumarin scaffold, and culminating in a selective oxidation to yield the target quinone. Each stage is presented with a focus on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols to ensure reproducibility and scientific integrity.

Introduction to this compound: A Biologically Relevant Quinone

Psoralen and its derivatives are planar, tricyclic compounds formed by the fusion of a furan ring to a coumarin moiety.[3] Their biological activity is famously linked to their ability to intercalate into DNA and, upon activation with UVA light, form covalent adducts with pyrimidine bases, leading to antiproliferative effects.[1][4]

The focus of this guide, this compound, represents a significant structural modification of the parent molecule. The central benzene ring is oxidized to a para-quinone. This transformation is critical for two primary reasons:

-

Redox Activity: Quinones are electrochemically active and can participate in cellular redox cycling, potentially generating reactive oxygen species (ROS) and inducing oxidative stress.

-

Michael Acceptor Reactivity: The α,β-unsaturated ketone system of the quinone ring makes it a potent Michael acceptor, capable of forming covalent bonds with biological nucleophiles such as cysteine residues in proteins or glutathione.[5]

These properties suggest that this compound could function as a bioreductive agent, with potential applications distinct from the light-dependent DNA cross-linking of its parent compound. Its synthesis, therefore, requires a strategic approach that builds the stable furocoumarin core before introducing the reactive quinone functionality in the final step.

A Strategic Retrosynthetic Approach

A logical retrosynthetic analysis of this compound dictates a pathway that constructs the less reactive parts of the molecule first. The most sensitive and synthetically challenging feature is the p-quinone ring, which is best installed at the end of the sequence to avoid unwanted side reactions.

The key disconnection is the oxidation of a stable, electron-rich precursor: 5,8-Dihydroxypsoralen . This hydroquinone can be accessed via the demethylation of a more synthetically tractable intermediate, 5,8-Dimethoxypsoralen . The synthesis of this dimethoxy furocoumarin core, in turn, can be approached by building the furan ring onto a pre-formed 5,8-dimethoxycoumarin scaffold.

Below is a Graphviz diagram illustrating this strategic retrosynthetic pathway.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Furocoumarin Precursor: 5,8-Dimethoxypsoralen

The construction of the stable psoralen core is paramount. A robust and well-documented method involves the Pechmann condensation to form the coumarin ring, followed by the synthesis of the furan ring from an allyloxy intermediate.

Step 1: Pechmann Condensation to form the Coumarin Ring

The journey begins with the acid-catalyzed reaction between 2,5-dimethoxy-1,4-hydroquinone and ethyl acetoacetate. This reaction, a classic Pechmann condensation, efficiently constructs the 7-hydroxy-5,8-dimethoxy-4-methylcoumarin core. The hydroquinone starting material can be readily prepared by the reduction of the corresponding benzoquinone.

Step 2: Allylation of the Phenolic Hydroxyl Group

The free hydroxyl group at the C7 position is the anchor point for building the furan ring. It is alkylated using allyl bromide in the presence of a mild base like potassium carbonate (K₂CO₃) to form 7-allyloxy-5,8-dimethoxy-4-methylcoumarin. This Williamson ether synthesis is typically high-yielding and proceeds under straightforward conditions.

Step 3: Furan Ring Formation via Claisen Rearrangement and Cyclization

This step is the cornerstone of the furocoumarin synthesis.

-

Claisen Rearrangement: Heating the 7-allyloxycoumarin intermediate to a high temperature (typically >180 °C) induces a thermal-sigmatropic rearrangement. The allyl group migrates from the oxygen atom to the adjacent C8 position of the coumarin ring, forming 8-allyl-7-hydroxy-5,8-dimethoxy-4-methylcoumarin.

-

Oxidative Cyclization: The terminal double bond of the migrated allyl group is then oxidized. A common method involves treatment with osmium tetroxide (OsO₄) followed by sodium periodate (NaIO₄) to cleave the resulting diol, yielding an intermediate aldehyde. This aldehyde is then cyclized under acidic conditions (e.g., using polyphosphoric acid) to form the furan ring, furnishing the desired 5,8-dimethoxypsoralen derivative.

The Critical Oxidation Step: From Precursor to this compound

With the stable 5,8-dimethoxypsoralen in hand, the final transformations focus on generating the p-quinone moiety. This is a two-stage process involving demethylation followed by a selective oxidation.

Stage 1: Demethylation to the Hydroquinone

The methoxy groups at positions C5 and C8 are robust protecting groups that must be cleaved to reveal the hydroquinone. This is a standard procedure in natural product synthesis. Strong Lewis acids are required for this ether cleavage. Boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM) is the reagent of choice due to its high efficacy in cleaving aryl methyl ethers at low temperatures, minimizing side reactions.

Stage 2: Selective Oxidation with Fremy's Salt

The oxidation of the resulting 5,8-dihydroxypsoralen to the target 5,8-dione is the most critical and delicate step. The reagent must be selective for the hydroquinone system without affecting the electron-rich furan or pyrone rings.

Potassium nitrosodisulfonate , known as Fremy's salt ((KSO₃)₂NO•) , is an ideal reagent for this transformation.[6][7] It is a stable inorganic radical that specifically oxidizes phenols and hydroquinones to their corresponding quinones in high yield under mild aqueous conditions.[8]

Mechanism of Oxidation: The reaction proceeds via a radical mechanism.

-

The phenolate anion of the hydroquinone undergoes a single-electron transfer (SET) to a molecule of Fremy's salt, generating a semiquinone radical and the reduced form of the salt.

-

A second molecule of Fremy's salt then abstracts a hydrogen atom from the remaining hydroxyl group (or oxidizes the semiquinone radical further), leading to the formation of the final p-quinone product.

The specificity of Fremy's salt for this transformation makes it superior to more aggressive oxidizing agents that could degrade the furocoumarin skeleton.[7] An alternative catalytic method involves using Salcomine (N,N′-Bis(salicylidene)ethylenediaminocobalt(II)) as a catalyst for oxidation with molecular oxygen.[9][10]

Caption: Simplified mechanism of hydroquinone oxidation by Fremy's Salt.

Detailed Experimental Protocols

The following protocols are representative procedures derived from established methodologies in heterocyclic and quinone chemistry. Researchers should perform their own reaction optimizations.

Protocol 1: Demethylation of 5,8-Dimethoxypsoralen

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5,8-dimethoxypsoralen (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 20 mL per gram of psoralen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (2.5 eq) in DCM dropwise over 30 minutes. The solution will typically change color.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 5,8-dihydroxypsoralen can be purified by column chromatography on silica gel.

Protocol 2: Oxidation to this compound

-

Preparation of Fremy's Salt Solution: In a separate flask, prepare a buffered solution of Fremy's salt (Potassium nitrosodisulfonate). Dissolve Fremy's salt (2.2 eq) in water containing a phosphate buffer (e.g., 0.1 M KH₂PO₄) to maintain a pH of ~6-7.

-

Reaction Setup: Dissolve the purified 5,8-dihydroxypsoralen (1.0 eq) from the previous step in acetone or a similar water-miscible solvent.

-

Oxidation: Add the psoralen solution dropwise to the vigorously stirring Fremy's salt solution at room temperature. An immediate color change (often to a deep red or orange) indicates the formation of the quinone.

-

Reaction Time: Stir the mixture for 1-2 hours at room temperature. Monitor the disappearance of the hydroquinone starting material by TLC.

-

Workup: Once the reaction is complete, extract the mixture with a suitable organic solvent, such as ethyl acetate or DCM (3x).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude this compound is a colored solid. It can be purified by recrystallization or flash chromatography to yield the final product.

Data Summary and Characterization

The efficiency of a multi-step synthesis is best evaluated by examining the yields and conditions of each transformation.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |

| 1 | Pechmann Condensation | H₂SO₄ or Amberlyst-15 | None / Toluene | 100-120 | 70-85% |

| 2 | Allylation | Allyl Bromide, K₂CO₃ | Acetone | Reflux | 90-95% |

| 3 | Furan Formation | Heat, then OsO₄/NaIO₄, PPA | N,N-DMA / Dioxane | 180-210 | 50-65% |

| 4 | Demethylation | BBr₃ | DCM | -78 to RT | 75-90% |

| 5 | Oxidation | (KSO₃)₂NO• | Acetone/Water | RT | 85-95% |

Characterization of this compound:

-

¹H NMR: Expect downfield shifts for the protons on the quinone ring and characteristic signals for the furan and pyrone protons.

-

¹³C NMR: The appearance of two carbonyl signals in the range of δ 180-185 ppm is a definitive indicator of the p-quinone structure.

-

IR Spectroscopy: Strong C=O stretching frequencies around 1660-1680 cm⁻¹ for the quinone carbonyls will be present.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₁H₄O₄ will confirm the identity of the product.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for researchers in medicinal and synthetic chemistry. The pathway outlined in this guide presents a logical and robust strategy that relies on well-established chemical transformations. The key to success lies in the strategic installation of the sensitive quinone functionality at the final stage of the synthesis, using a mild and selective oxidizing agent like Fremy's salt. By following the principles and protocols detailed herein, research professionals can reliably access this highly reactive and biologically intriguing molecule for further investigation into its therapeutic potential.

References

-

Wikipedia. Psoralen. [Link]

-

Khan, I., et al. (2018). Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties. Mini-Reviews in Medicinal Chemistry. [Link]

- Caffieri, S., et al. (1995). Difurocoumarins, Psoralen Analogs: Synthesis and DNA Photobinding.

-

Wikipedia. Salcomine. [Link]

-

Queiroz, M. J., et al. (2013). Synthesis of novel psoralen analogues and their in vitro antitumor activity. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. Fremy's salt. [Link]

-

Al-Tel, T. H. (2012). Fremy's Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity. Molecules. [Link]

-

ResearchGate. Synthesis of Psoralen Analogues Based on Dibenzofuran. [Link]

- Zimmer, H., et al. (1971). Oxidations with Potassium Nitrosodisulfonate (Fremy's Radical). The Teuber Reaction. Chemical Reviews.

-

ResearchGate. Salcomine‐catalyzed oxidations of some phenols: A new method for the preparation of a number of para‐benzoquinones. [Link]

-

Stern, R. S. (1987). Psoralens and related compounds in the treatment of psoriasis. Pharmacology & Therapeutics. [Link]

-

Gasparro, F. P., et al. (2020). Psoralen Derivatives with Enhanced Potency. Photochemistry and Photobiology. [Link]

-

Benigni, A., et al. (1989). Psoralens sensitize glutathione photooxidation in vitro. Medical, Biological and Environmental. [Link]

Sources

- 1. Psoralen - Wikipedia [en.wikipedia.org]

- 2. Psoralens and related compounds in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psoralen Derivatives with Enhanced Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Psoralens sensitize glutathione photooxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salcomine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 5,8-Dioxo Psoralen

Introduction: The Significance of Psoralen Derivatives in Modern Research

Psoralens, a class of naturally occurring furocoumarins, have a rich history in medicine, dating back to ancient Egyptian and Indian practices for treating skin conditions like vitiligo.[1] Their modern therapeutic applications, particularly in PUVA (Psoralen + UVA) therapy for psoriasis and other skin disorders, have cemented their place in dermatology.[2][3][4] The primary mechanism of action for many psoralens involves their ability to intercalate into DNA and, upon photoactivation with UVA light, form covalent adducts with pyrimidine bases, leading to interstrand cross-links that inhibit DNA replication and cell proliferation.[2]

This guide focuses on a specific derivative, 5,8-Dioxo Psoralen , a compound whose chemical properties are of significant interest to researchers in drug development, molecular biology, and photochemistry. The introduction of two carbonyl groups at the 5 and 8 positions of the psoralen scaffold dramatically alters its electronic and steric characteristics, suggesting potentially unique interactions with biological macromolecules and distinct photochemical behavior compared to its more studied counterparts like 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP).[5] This document aims to provide a comprehensive technical overview of the chemical properties of this compound, offering insights for its application in research and development.

I. Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below, providing a crucial baseline for understanding its behavior in experimental settings.

A. Structural and Chemical Identifiers

The core structure of this compound is the tricyclic furocoumarin backbone, distinguished by the presence of ketone functionalities at the C5 and C8 positions.[5]

| Property | Value | Source |

| Molecular Formula | C₁₁H₄O₅ | [5] |

| Molecular Weight | 216.15 g/mol | [5] |

| CAS Number | 483-36-3 | [5] |

| Canonical SMILES | C1=CC(=O)OC2=C1C(=O)C3=C(C=CO3)C2=O | [5] |

| InChI Key | InChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H | [5] |

| Physical Appearance | Reported as a powder. | [5] |

B. Predicted Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Sparingly soluble to insoluble | The hydrophobic furocoumarin core is expected to dominate, limiting solubility in highly polar protic solvents. Limited hydrogen bonding capability with the carbonyl oxygens may allow for minimal solubility in alcohols. |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Soluble | These solvents are adept at solvating both polar functional groups and aromatic systems, making them likely candidates for dissolving this compound. |

| Nonpolar (e.g., Hexane, Toluene) | Insoluble to sparingly soluble | The polarity of the dioxo groups is expected to hinder solubility in nonpolar hydrocarbon solvents. |

II. Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

III. Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While experimental spectra are not available in the public domain, predicted data based on the chemical structure and comparison with related compounds are presented below.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the aromatic and furan protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl groups.

-

¹³C NMR: The carbon NMR will be characterized by signals for the carbonyl carbons at the 5 and 8 positions, which are expected to appear significantly downfield. Signals for the other aromatic and furan carbons will also be present.

Table of Predicted NMR Chemical Shifts (in DMSO-d₆):

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2', H-3' | 7.0 - 8.0 | 110 - 150 |

| H-4 | 6.5 - 7.5 | 110 - 130 |

| C-2 | - | ~160 (lactone C=O) |

| C-3 | - | 110 - 120 |

| C-4 | - | 110 - 130 |

| C-4a | - | 120 - 130 |

| C-5 | - | >180 (quinone C=O) |

| C-5a | - | 120 - 130 |

| C-8 | - | >180 (quinone C=O) |

| C-8a | - | 140 - 150 |

| C-2' | - | 140 - 150 |

| C-3' | - | 100 - 110 |

B. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound.

-

Expected Molecular Ion (M⁺): m/z = 216.15

C. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups.

Table of Predicted IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactone) | 1720 - 1740 | Strong |

| C=O (Quinone) | 1660 - 1690 | Strong |

| C=C (Aromatic) | 1580 - 1620 | Medium |

| C-O (Ether) | 1000 - 1300 | Strong |

D. UV-Visible Spectroscopy

The extended chromophore of the psoralen ring system suggests strong absorption in the UV region. The presence of the dioxo groups may shift the absorption maxima compared to other psoralens.

-

Predicted λ_max: 250 - 350 nm

IV. Reactivity and Biological Interactions

The chemical reactivity of this compound is anticipated to be centered around its photoreactivity and its interaction with DNA, a hallmark of the psoralen family.

A. Photoreactivity and DNA Adduct Formation

Like other psoralens, this compound is expected to be a photoactive compound. Upon irradiation with UVA light, it is likely to form covalent adducts with pyrimidine bases in DNA, particularly thymine. This process is believed to proceed through a [2+2] cycloaddition reaction. The presence of the electron-withdrawing dioxo groups may influence the efficiency and nature of this photoreaction. It is plausible that these groups could alter the triplet state energy and lifetime, which are critical for DNA adduct formation.

Caption: Proposed mechanism of this compound photoreactivity with DNA.

B. Stability

The stability of this compound will be a critical factor in its handling and application. It is expected to be sensitive to light, necessitating storage in dark conditions. The lactone ring may be susceptible to hydrolysis under strongly basic conditions.

V. Experimental Protocols

The following protocols are adapted from established methods for studying psoralen-DNA interactions and can be specifically applied to this compound.

A. Protocol for Determining DNA Intercalation

This protocol utilizes fluorescence spectroscopy to observe the interaction of this compound with DNA in the absence of light.

-

Materials:

-

This compound

-

Calf thymus DNA

-

Phosphate-buffered saline (PBS)

-

Fluorometer

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of calf thymus DNA in PBS.

-

Incubate the solutions in the dark for 30 minutes at room temperature.

-

Measure the fluorescence emission spectrum of each solution, with an excitation wavelength determined from the UV-Vis spectrum of this compound.

-

Analyze changes in fluorescence intensity or emission maxima as a function of DNA concentration to determine binding affinity.

-

B. Protocol for Quantifying DNA Adduct Formation

This protocol describes a method for irradiating DNA in the presence of this compound and quantifying the resulting adducts using liquid chromatography-mass spectrometry (LC-MS).

-

Materials:

-

This compound

-

Calf thymus DNA

-

PBS

-

UVA light source (365 nm)

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

LC-MS system

-

-

Procedure:

-

Prepare a solution of calf thymus DNA and this compound in PBS.

-

Irradiate the solution with a calibrated UVA light source for a defined period.

-

Precipitate the DNA to remove unbound psoralen.

-

Enzymatically hydrolyze the DNA to individual nucleosides.

-

Analyze the hydrolysate by LC-MS to separate and quantify the psoralen-DNA adducts. A standard curve with synthesized adducts may be necessary for absolute quantification.

-

Caption: Workflow for the quantification of this compound-DNA adducts.

VI. Conclusion and Future Directions

This compound represents an intriguing but understudied member of the psoralen family. Its unique chemical structure, characterized by the presence of two carbonyl groups, suggests that its photochemical and biological properties may differ significantly from more well-known psoralen derivatives. The insights and protocols provided in this guide are intended to serve as a foundation for future research into this promising compound. Further experimental investigation is required to fully elucidate its synthesis, spectroscopic properties, reactivity, and potential applications in drug development and as a molecular probe.

References

- This compound - 483-36-3 - Vulcanchem. (n.d.).

-

Psoralen: a narrative review of current and future therapeutic uses. (2024). Frontiers in Pharmacology. Retrieved January 12, 2026, from [Link]

-

The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD. (1992). Photochemistry and Photobiology. Retrieved January 12, 2026, from [Link]

-

Development and in vitro assessment of psoralen and resveratrol co-loaded ultradeformable liposomes for the treatment of vitiligo. (2017). Journal of Photochemistry and Photobiology B: Biology. Retrieved January 12, 2026, from [Link]

Sources

- 1. Synthesis and n.m.r.-spectral analysis of unenriched and [1-13C]-enriched 5-deoxypentoses and 5-O-methylpentoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0320585) [np-mrd.org]

- 4. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Core Mechanism of Action of 5,8-Dioxo Psoralen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralens, a class of naturally occurring furocoumarins, are renowned for their potent biological activities, particularly their photosensitizing properties which are harnessed in PUVA (Psoralen + UVA) therapy. While the mechanisms of action for prominent derivatives like 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP) have been extensively studied, specific data on 5,8-Dioxo Psoralen remains limited in publicly accessible literature. This guide provides a comprehensive overview of the established mechanisms of psoralen action, serving as a foundational framework for understanding and investigating the specific activities of this compound. We will delve into the core principles of DNA intercalation and photoadduct formation, the generation of reactive oxygen species (ROS), and potential alternative cellular targets. Furthermore, this guide will present detailed experimental protocols and logical frameworks to empower researchers to elucidate the unique photochemical and photobiological properties of this compound.

Introduction to Psoralens and the Significance of the 5,8-Dioxo Moiety

Psoralens are planar, tricyclic heterocyclic compounds composed of a furan ring fused with a coumarin moiety.[1] Their planar structure is crucial for their primary mechanism of action: intercalation into the DNA double helix.[2] Upon activation by UVA light (320-400 nm), these intercalated molecules can form covalent bonds with pyrimidine bases, particularly thymine, leading to the formation of monoadducts and interstrand cross-links (ICLs).[2][3] This DNA damage disrupts replication and transcription, ultimately inducing cell cycle arrest and apoptosis, a principle effectively used in treating hyperproliferative skin disorders like psoriasis.[3][4]

The subject of this guide, this compound, is a derivative where the furan ring is oxidized to a quinone. This structural modification is significant and is hypothesized to alter its electronic properties, photoreactivity, and interaction with cellular macromolecules. Quinone structures are known to be redox-active and can participate in reactions that generate reactive oxygen species. Therefore, it is plausible that the mechanism of action of this compound may involve not only the canonical DNA photoadduction pathway but also a significant component of oxidative stress.

The Canonical Pathway: DNA Intercalation and Photoadduct Formation

The hallmark of psoralen activity is its interaction with DNA. This process can be dissected into two main stages:

2.1. Non-covalent DNA Intercalation

The initial step is the reversible insertion of the planar psoralen molecule between the base pairs of the DNA double helix.[2] This intercalation is a prerequisite for the subsequent photochemical reactions. The affinity for intercalation can be influenced by substituents on the psoralen ring. Positively charged substituents, for instance, can enhance DNA affinity through electrostatic interactions with the negatively charged phosphate backbone.[2]

Experimental Protocol: Assessing DNA Intercalation via Fluorescence Quenching

This protocol provides a method to determine the binding constant of a psoralen derivative to DNA.

Principle: The intrinsic fluorescence of psoralen is often quenched upon intercalation into the DNA helix. By titrating a solution of the psoralen with increasing concentrations of DNA and measuring the corresponding decrease in fluorescence, the binding constant (Kb) can be calculated using the Stern-Volmer equation.[4]

Materials:

-

This compound solution of known concentration

-

Calf thymus DNA (ctDNA) solution of known concentration

-

Fluorescence spectrophotometer

-

Quartz cuvettes

-

Appropriate buffer (e.g., Tris-HCl buffer)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and dilute to the working concentration in the buffer.

-

Prepare a series of ctDNA solutions of varying concentrations in the same buffer.

-

In a quartz cuvette, mix the this compound solution with the buffer.

-

Record the fluorescence emission spectrum of the psoralen solution by exciting at its maximum absorption wavelength.

-

Sequentially add small aliquots of the ctDNA stock solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence emission spectrum after each addition of ctDNA.

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the ratio of the initial fluorescence intensity to the observed fluorescence intensity (F0/F) against the concentration of the quencher (ctDNA).

-

Determine the Stern-Volmer quenching constant (Ksv) from the slope of the linear plot. The binding constant (Kb) can then be calculated from Ksv.

2.2. UVA-Induced Covalent Adduct Formation

Upon exposure to UVA radiation, the intercalated psoralen absorbs photons and enters an excited triplet state.[5] This highly reactive state enables the psoralen to undergo a [2+2] cycloaddition reaction with the 5,6-double bond of adjacent pyrimidine bases, primarily thymine.[6] This reaction forms a covalent monoadduct. If a second UVA photon is absorbed by a furan-side monoadduct, the pyrone side of the psoralen can react with a thymine on the opposite DNA strand, resulting in an interstrand cross-link (ICL).[6][7]

ICLs are particularly cytotoxic lesions as they covalently link the two strands of the DNA, posing a significant block to DNA replication and transcription, which can trigger apoptosis.[2]

Diagram: Psoralen-DNA Photoadduct Formation

Caption: The canonical pathway of psoralen-induced DNA damage.

Experimental Protocol: Quantification of DNA Adducts by LC-MS/MS

This protocol allows for the sensitive and simultaneous quantification of psoralen-induced monoadducts and ICLs in cellular DNA.[7][8]

Principle: Cellular DNA is isolated, enzymatically digested to nucleosides or short oligonucleotides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The different adducts can be separated chromatographically and identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

-

Human cells (e.g., HeLa or U2OS)

-

This compound

-

UVA light source (365 nm)

-

DNA isolation kit

-

Nuclease P1, alkaline phosphatase, and other DNA digestion enzymes

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound for a specified time to allow for cellular uptake and DNA intercalation.

-

UVA Irradiation: Expose the cells to a controlled dose of UVA light.

-

DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit.

-

Enzymatic Digestion: Digest the isolated DNA to single nucleosides or small oligonucleotides using a cocktail of enzymes (e.g., nuclease P1).

-

LC-MS/MS Analysis: Analyze the digested DNA samples by LC-MS/MS. Develop a method for the separation and detection of the expected monoadducts and ICLs based on their predicted molecular weights.

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification of the different adducts. Generate calibration curves with synthesized standards of the adducts.

The Oxidative Stress Pathway: Generation of Reactive Oxygen Species (ROS)

Psoralens, particularly upon photoactivation, can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂⁻).[9][10] This occurs through a Type II photodynamic reaction where the excited psoralen transfers its energy to molecular oxygen.[8] The presence of a quinone moiety in this compound suggests that it may be particularly adept at participating in redox cycling and generating ROS, potentially even in the absence of light.[10]

ROS can induce cellular damage by oxidizing lipids, proteins, and DNA, leading to a state of oxidative stress.[11][12] This can trigger various signaling pathways, including those leading to inflammation and apoptosis.[11]

Diagram: ROS Generation by Photoactivated Psoralen

Caption: The photodynamic generation of reactive oxygen species.

Experimental Protocol: Measurement of Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[13]

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.

Materials:

-

Human cells in culture

-

This compound

-

UVA light source (optional, to test for photo-induced ROS)

-

DCFH-DA probe

-

Fluorescence microplate reader or flow cytometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark.

-

Treatment: After incubation, wash the cells to remove the excess probe. Treat the cells with various concentrations of this compound. For photodynamic studies, expose the cells to UVA light after psoralen treatment.

-

Fluorescence Measurement: Measure the fluorescence intensity of DCF using a microplate reader or flow cytometer at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated control cells to determine the fold-increase in ROS production.

Potential Alternative Mechanisms of Action

While DNA damage and oxidative stress are the primary proposed mechanisms, research on other psoralen derivatives suggests the existence of alternative pathways.

4.1. Modulation of Cellular Signaling Pathways

Photoactivated psoralens have been shown to inhibit tyrosine kinase signaling.[3] For instance, some studies have demonstrated that PUVA treatment can lead to the phosphorylation of the epidermal growth factor (EGF) receptor, inhibiting its ability to bind EGF and its kinase activity.[4][10] This disruption of growth factor signaling could contribute to the anti-proliferative effects of psoralens.

4.2. Topoisomerase Inhibition

The planar structure of psoralens allows them to intercalate into DNA, a property shared by many topoisomerase inhibitors.[14][15] Topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, inhibitors can lead to DNA strand breaks and cell death. While not extensively studied for psoralens, this remains a plausible, albeit likely secondary, mechanism of action.

Structure-Activity Relationship (SAR) Considerations

The biological activity of psoralen derivatives is highly dependent on their chemical structure.[16][17] Substituents at different positions of the psoralen ring can influence:

-

DNA Intercalation Affinity: As mentioned, charged or bulky groups can alter the binding affinity and mode of interaction with DNA.[2][18]

-

Photoreactivity: The electronic properties of the substituents can affect the efficiency of the excited state formation and the quantum yield of adduct formation.[9]

-

ROS Generation: The ability to participate in redox reactions and generate ROS can be modulated by the substituents.

-

Pharmacokinetics: Lipophilicity and metabolic stability are key determinants of the bioavailability and cellular uptake of the compound.

For this compound, the quinone moiety is expected to significantly influence these properties compared to other psoralens.

Summary and Future Directions

The mechanism of action of this compound is likely multifaceted, involving the canonical pathway of DNA photoadduction and a potentially significant contribution from ROS-mediated oxidative stress due to its dioxo structure. The established methodologies for studying psoralen-DNA interactions and ROS generation provide a clear roadmap for the detailed characterization of this specific derivative.

Future research should focus on:

-

Quantitative analysis of the formation of monoadducts and ICLs by this compound upon UVA irradiation.

-

Comparative studies of its DNA binding affinity and photoreactivity with other well-characterized psoralens.

-

Elucidation of the role of ROS in its biological activity, both with and without photoactivation.

-

Investigation of its effects on key cellular signaling pathways, such as those involving growth factor receptors and topoisomerases.

By systematically applying the experimental frameworks outlined in this guide, the scientific community can build a comprehensive understanding of the unique mechanistic properties of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- Hu, Y. Y., Wang, Y. C., Qin, W. X., Yu, S., Dai, S. Y., Pei, Y. H., Li, C., & Yang, Y. H. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current pharmaceutical design, 31(30), 2438–2463.

- Galiatsatos, P., Maydan, D., Macalpine, E., Travers, M., Berger, A., & Eward, W. (2024). Psoralen: a narrative review of current and future therapeutic uses. Wiener medizinische Wochenschrift (1946), 174(5-6), 108–116.

- Hu, Y. Y., Wang, Y. C., Qin, W. X., Yu, S., Dai, S. Y., Pei, Y. H., Li, C., & Yang, Y. H. (Year not available). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives.

- Marciani Magno, S., Rodighiero, P., Gia, O., Bordin, F., Baccichetti, F., & Guiotto, A. (1981). Carbomethoxy-derivatives of psoralen: interactions with DNA and photobiological properties. Il Farmaco; edizione scientifica, 36(7), 629–647.

- Ferreira, I. C., Queiroz, M. J., & Vilas-Boas, L. (2013). Synthesis of novel psoralen analogues and their in vitro antitumor activity. Bioorganic & medicinal chemistry, 21(21), 6596–6603.

- Dubin, G., Słabicki, M., Gnerlich, M., Gräb, J., D'Alessandro, M., Hölzlwimmer, G., Götze, S., Miething, C., & Groll, M. (2019). A focused structure-activity relationship study of psoralen-based immunoproteasome inhibitors. RSC medicinal chemistry, 10(11), 1839–1845.

- Benchchem. (Date not available).

- Jamalis, J., Yusof, F. S. M., Yamin, B. M., Hadda, T. B., & Jasamai, M. (2014). Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 13(2), 94–106.

- Moys, E., Garmendia, E., & Paquette, D. (1985). Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives. Journal of medicinal chemistry, 28(8), 1001–1010.

- Lai, Y. L., Lee, H. W., Lin, P., & Wang, Y. C. (2008). Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation. Analytical chemistry, 80(22), 8790–8798.

- Pospísilová, S., Pospísil, M., & Patocka, J. (2002). Effect of psoralens on Fenton-like reaction generating reactive oxygen species. Luminescence : the journal of biological and chemical luminescence, 17(4), 249–252.

- Murphy, M. P., Bayir, H., Belousov, V., Chang, C. J., Davies, K. J., Davies, M. J., Dick, T. P., Finkel, T., Forman, H. J., Janssen-Heininger, Y., Gems, D., Kagan, V. E., Kalyanaraman, B., Larsson, N. G., Milne, G. L., Nyström, T., Poulsen, H. E., Radi, R., Van Remmen, H., Schumacker, P. T., … Halliwell, B. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.

- Dalla Via, L., Marzaro, G., Mazzoli, A., Miolo, G., & Pathak, M. A. (2015). Photobiological properties of 3-psoralenacetic acids.

- Lim, H. W., & Gange, R. W. (2016). Psoralen Derivatives with Enhanced Potency. Photodermatology, photoimmunology & photomedicine, 32(4), 175–186.

- Singh, P., Sharma, R., & Singh, S. (2022). Effects of psoralen on ROS production and protein denaturation.

- Lim, H. W., & Gange, R. W. (2020). Psoralen Derivatives with Enhanced Potency. Photochemical & photobiological sciences : Official journal of the European Photochemistry Association and the European Society for Photobiology, 19(5), 621–631.

- Lai, Y. L., Lee, H. W., Lin, P., & Wang, Y. C. (2008). Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation. Analytical chemistry, 80(22), 8790–8798.

- Dalla Via, L., Marzaro, G., Mazzoli, A., Miolo, G., & Pathak, M. A. (2015). Photobiological properties of 3-psoralenacetic acids.

- Sastry, S. S., Ross, B. M., & P'arraga, A. (1997). Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking. The Journal of biological chemistry, 272(6), 3715–3723.

- Wikipedia.

- Huang, J., Gali, H., Gichimu, J., Bellani, M. A., Pokharel, D., Paramasivam, M., & Seidman, M. M. (2017). Single Molecule Analysis of Laser Localized Psoralen Adducts. Journal of visualized experiments : JoVE, (122), 55541.

- Diekmann, J., Theves, I., Thom, K. A., & Gilch, P. (2020). Tracing the Photoaddition of Pharmaceutical Psoralens to DNA. Molecules (Basel, Switzerland), 25(22), 5242.

- Gaba, M., Singh, S., & Singh, G. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules (Basel, Switzerland), 28(20), 7083.

- Pommier, Y. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical reviews, 113(6), 3974–3998.

- Halliwell, B., Murphy, M. P., Bayir, H., Belousov, V., Chang, C. J., Davies, K. J., Davies, M. J., Dick, T. P., Finkel, T., Forman, H. J., Janssen-Heininger, Y., Gems, D., Kagan, V. E., Kalyanaraman, B., Larsson, N. G., Milne, G. L., Nyström, T., Poulsen, H. E., Radi, R., Van Remmen, H., … Winterbourn, C. C. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.

- Galiatsatos, P., Maydan, D., Macalpine, E., Travers, M., Berger, A., & Eward, W. (2024). Chemical structure of Psoralen and Angelicin, with figure from Melough et al. (2018).

- Tripathi, N., Bhardwaj, N., Kumar, S., & Jain, S. (2023). Synthesis of psoralen from trans-1-(phenylsulfinyl)-1-hepten-6-yn-3-one.

- Halliwell, B., Murphy, M. P., Bayir, H., Belousov, V., Chang, C. J., Davies, K. J., Davies, M. J., Dick, T. P., Finkel, T., Forman, H. J., Janssen-Heininger, Y., Gems, D., Kagan, V. E., Kalyanaraman, B., Larsson, N. G., Milne, G. L., Nyström, T., Poulsen, H. E., Radi, R., Van Remmen, H., … Winterbourn, C. C. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.

Sources

- 1. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Psoralen Derivatives with Enhanced Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photochemical, photophysical and photobiological properties of some methylallopsoralens which are potential agents for photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbomethoxy-derivatives of psoralen: interactions with DNA and photobiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of psoralens on Fenton-like reaction generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PSORALEN PHOTOCHEMISTRY | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of novel psoralen analogues and their in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5,8-Dioxo Psoralen: DNA Intercalation and Photobinding Efficiency

This guide provides an in-depth technical examination of the DNA intercalation and photobinding efficiency of psoralen derivatives, with a specific focus on the mechanistic implications of 5,8-dioxo psoralen. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with advanced methodologies to provide a comprehensive understanding of psoralen-DNA interactions.

Introduction: Psoralens as Photoreactive Probes and Therapeutics

Psoralens are a class of naturally occurring heterocyclic compounds known as furocoumarins.[1] Their planar, tricyclic structure allows them to intercalate into the DNA double helix. While biologically inert on their own, psoralens become potent cytotoxic agents upon activation with long-wave ultraviolet light (UVA), typically in the 320-400 nm range.[2][3] This unique photoreactivity is the foundation of PUVA (Psoralen + UVA) therapy, a well-established photochemotherapy used to treat hyperproliferative skin disorders like psoriasis, vitiligo, and cutaneous T-cell lymphoma.[4][5]

The therapeutic effect of PUVA is primarily attributed to the formation of covalent adducts with DNA, which can inhibit DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cells.[2] The efficiency of this process is a direct function of two sequential events: the initial non-covalent intercalation into the DNA helix and the subsequent UVA-induced photochemical reactions.

This guide will focus on this compound, a synthetic derivative. The introduction of electron-withdrawing carbonyl groups at the 5 and 8 positions of the coumarin ring is expected to significantly alter the molecule's electronic properties, thereby influencing its DNA binding affinity and photoreactivity compared to well-studied analogues like 8-methoxypsoralen (8-MOP).

The Dual-Step Mechanism: From Intercalation to Covalent Crosslinking

The interaction of a psoralen molecule with DNA is a two-stage process. Understanding both stages is critical to evaluating the overall efficiency of DNA modification.

Stage 1: Non-Covalent Intercalation (The "Dark Reaction")

Before any photochemical reaction can occur, the psoralen molecule must first insert itself into the space between adjacent base pairs of the DNA double helix. This process, known as intercalation, is a non-covalent interaction governed by equilibrium dynamics.[6]

-

Driving Forces: Intercalation is driven by hydrophobic interactions and π-π stacking between the aromatic rings of the psoralen and the DNA bases.

-

Sequence Preference: Psoralens show a marked preference for intercalating at 5'-TA and 5'-AT sequences.[7] This specificity arises from favorable local DNA conformations and stacking energies at these sites.

-

The Intercalation Complex: The formation of this initial, non-covalent "dark complex" is a prerequisite for the subsequent photoreaction. The strength of this binding is quantified by the dissociation constant (KD), with a lower KD value indicating a higher affinity for DNA.[6]

Stage 2: UVA-Induced Photobinding and Crosslinking

Upon exposure to UVA radiation, the intercalated psoralen absorbs a photon, transitioning to an excited triplet state. This highly reactive state enables the psoralen to form covalent bonds with adjacent pyrimidine bases, primarily thymine.

-

Monoadduct Formation: The absorption of a single UVA photon can lead to a [2+2] cycloaddition reaction between either the 3,4-double bond (pyrone side) or the 4',5'-double bond (furan side) of the psoralen and the 5,6-double bond of a thymine base. This results in the formation of a stable, covalent monoadduct .[6]

-

Interstrand Crosslink (ICL) Formation: If the psoralen is correctly oriented within a 5'-TA sequence, the furan-side monoadduct can absorb a second UVA photon. This second excitation event can drive another [2+2] cycloaddition with the thymine on the opposite DNA strand, creating a highly cytotoxic interstrand crosslink (ICL) .[5][8] ICLs form a covalent bridge between the two strands of the DNA helix, posing a significant block to DNA replication and transcription.

The efficiency of ICL formation is a key determinant of a psoralen's biological activity. It depends not only on the initial intercalation affinity but also on the quantum yield of the two successive photochemical reactions.

Figure 1: The sequential mechanism of psoralen-DNA interaction.

The Influence of the 5,8-Dioxo Moiety

While extensive data exists for psoralens like 8-MOP and TMP, the specific properties of this compound must be inferred from chemical principles. The two carbonyl (oxo) groups at positions 5 and 8 act as strong electron-withdrawing groups. This electronic perturbation is expected to have two primary consequences:

-

Altered Intercalation Affinity (KD): The modification of the electron density across the psoralen ring system can change the strength of the π-π stacking interactions with DNA bases. This may either increase or decrease the dark binding affinity compared to electron-donating groups like the methoxy group in 8-MOP.

-

Modified Photoreactivity: The energy levels of the excited triplet state and the quantum yield of the cycloaddition reactions are highly sensitive to the electronic nature of the substituents. The electron-withdrawing nature of the dioxo groups could potentially alter the photoreaction efficiency, influencing the ratio of monoadducts to interstrand crosslinks.

Methodologies for Quantifying Intercalation and Crosslinking Efficiency

A multi-faceted experimental approach is required to fully characterize the DNA interaction of a novel psoralen derivative. Below are key field-proven methodologies.

Spectroscopic Analysis of Intercalation Affinity

These methods probe the initial non-covalent binding event.

-

UV-Visible Absorbance Titration: This technique relies on observing changes in the psoralen's absorption spectrum upon binding to DNA. Intercalation often leads to hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the absorption maximum. By titrating a fixed concentration of psoralen with increasing concentrations of DNA, the binding constant (Ka) and dissociation constant (KD) can be determined.

Protocol: UV-Vis Titration

-

Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Prepare a concentrated stock of calf thymus DNA in the same buffer and determine its concentration accurately (A260).

-

Setup: Place a fixed concentration of the psoralen solution (e.g., 10 µM) in a quartz cuvette.

-

Titration: Record the initial UV-Vis spectrum (250-450 nm). Make small, incremental additions of the DNA stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.

-

Measurement: Record the UV-Vis spectrum after each DNA addition.

-

Analysis: Plot the change in absorbance at the psoralen's λmax against the DNA concentration. Fit the data to a suitable binding model (e.g., Scatchard plot or non-linear regression) to calculate the KD.

-

-

Fluorescence Spectroscopy: This method is often more sensitive than absorbance spectroscopy. It can be performed by monitoring changes in the intrinsic fluorescence of the psoralen or through a competitive displacement assay. In a displacement assay, DNA is pre-saturated with a fluorescent intercalator like Ethidium Bromide (EtBr). The addition of the psoralen derivative will displace the EtBr, causing a measurable quenching of the EtBr fluorescence.

Electrophoretic Analysis of Covalent Adducts

Gel electrophoresis is the gold standard for visualizing and quantifying the formation of covalent DNA adducts, particularly interstrand crosslinks.

-

Agarose Gel Electrophoresis for ICL Detection: This assay definitively identifies ICL formation. When a DNA sample containing ICLs is subjected to denaturing conditions (heat or high pH), the crosslink prevents the two strands from fully separating. Upon returning to neutral conditions, the crosslinked strands rapidly re-anneal, while non-crosslinked DNA remains single-stranded. In an agarose gel, the renatured double-stranded DNA migrates significantly slower than the single-stranded DNA, allowing for clear separation and quantification.

Protocol: Agarose Gel Assay for Interstrand Crosslinks

-

Reaction Setup: In separate microcentrifuge tubes, mix a linearized plasmid DNA (e.g., pBR322, 10 ng/µL) with varying concentrations of this compound (e.g., 0-50 µM) in a reaction buffer. Include a "no UVA" control for each concentration.

-

UVA Irradiation: Place the tubes on ice in a controlled UVA irradiation system (e.g., 365 nm). Expose the samples to a fixed dose of UVA radiation. Keep control tubes in the dark.

-

Denaturation: Stop the reaction by adding a denaturing loading buffer (containing formamide and EDTA). Heat the samples at 95°C for 5 minutes to denature the DNA, then immediately snap-cool on ice to trap non-crosslinked DNA in a single-stranded state.

-

Electrophoresis: Load the samples onto a 1.0% agarose gel. Run the gel under native conditions (e.g., 1x TBE buffer) at a constant voltage.

-

Visualization & Quantification: Stain the gel with a fluorescent DNA stain (e.g., SYBR Gold). Visualize the DNA bands under a UV transilluminator. The upper band represents the renatured, crosslinked dsDNA, while the lower band represents the ssDNA. Quantify the intensity of each band using densitometry software.

-

Calculation: The crosslinking efficiency can be calculated as: %ICL = (IntensitydsDNA / (IntensitydsDNA + IntensityssDNA)) * 100

-

Figure 2: Experimental workflow for detecting interstrand crosslinks.

Data Summary and Comparative Analysis

To effectively evaluate this compound, its properties should be benchmarked against a well-characterized standard, such as 8-MOP. The following table presents a framework for summarizing key quantitative data.

| Parameter | 8-Methoxypsoralen (8-MOP) | This compound (Hypothetical) | Experimental Method | Significance |

| λmax (nm) | ~300-310 | Expected Shift | UV-Vis Spectroscopy | Indicates electronic structure |

| DNA Binding (KD) | ~10-5 - 10-6 M | To be determined | UV-Vis/Fluorescence Titration | Measures non-covalent intercalation affinity |

| ICL Efficiency (%) | Dose-dependent | To be determined | Agarose Gel Assay | Quantifies covalent crosslinking ability |

| Sequence Specificity | 5'-TA > 5'-AT | To be determined | DNA Footprinting/Sequencing | Defines preferred binding/reaction sites |

Note: Values for 8-MOP are literature-approximated. Values for this compound are to be determined experimentally.

Conclusion and Future Directions

The efficiency of a psoralen derivative as a DNA modifying agent is a composite of its ability to first bind to DNA through non-covalent intercalation and subsequently undergo efficient photo-induced covalent bond formation. For this compound, the presence of strong electron-withdrawing groups at key positions suggests potentially novel binding and photoreactive properties compared to classic psoralens.

A rigorous evaluation using the spectroscopic and electrophoretic methodologies outlined in this guide is essential to fully characterize its profile. Such studies will elucidate the structure-activity relationship of psoralen derivatives, paving the way for the rational design of next-generation photosensitizers with enhanced efficacy and specificity for applications in targeted cancer therapy, molecular biology, and materials science.

References

-

Cripps, D. J., Lowe, N. J., & Lerner, A. B. (1982). Action spectra of topical psoralens: a re-evaluation. British Journal of Dermatology, 107(1), 77–82. [Link]

-

Perrine, S. P., et al. (2024). Psoralen: a narrative review of current and future therapeutic uses. Immunologic Research, 72(2), 213-222. [Link]

-

Laskin, J. D., et al. (1985). A Possible Mechanism of Psoralen Phototoxicity Not Involving Direct Interaction With DNA. Journal of Investigative Dermatology, 85(3), 257-263. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Psoralen. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Gange, R. W. (1987). Cutaneous phototoxicity due to psoralens. Photodermatology, 4(4), 161-169. [Link]

-

Diekmann, J., et al. (2020). Tracing the Photoaddition of Pharmaceutical Psoralens to DNA. Molecules, 25(22), 5242. [Link]

-

Ou, C. N., Tsai, C. H., Tapley, K. J., Jr, & Song, P. S. (1978). Photobinding of 8-methoxypsoralen and 5,7-dimethoxycoumarin to DNA and its effect on template activity. Biochemistry, 17(6), 1047–1053. [Link]

-

Aparecida de Oliveira, K., et al. (2021). Physicochemical Investigation of Psoralen Binding to Double Stranded DNA through Electroanalytical and Cheminformatic Approaches. Molecules, 26(24), 7674. [Link]

-

Moysan, A., et al. (1994). Psoralenamines. 3. Synthesis, pharmacological behavior, and DNA binding of 5-(aminomethyl)-8-methoxy-, 5-[[(3-aminopropyl)oxy]methyl]-, and 8-[(3-aminopropyl)oxy]psoralen derivatives. Journal of Medicinal Chemistry, 37(1), 121-131. [Link]

-

Nocentini, S. (1986). DNA photobinding of 7-methylpyrido[3,4-c]psoralen and 8-methoxypsoralen. Effects on macromolecular synthesis, repair and survival in cultured human cells. Mutation Research, 161(2), 181–192. [Link]

-

Gamper, H. B., et al. (1988). DNA sequence specificity of 4,5',8-trimethylpsoralen cross-linking. Effect of neighboring bases on cross-linking the 5'-TA dinucleotide. Journal of Molecular Biology, 202(3), 547-558. [Link]

-

Sinden, R. R., & Kochel, T. J. (1987). Interstrand crosslinks due to 4,5',8-trimethylpsoralen and near ultraviolet light in specific sequences of animal DNA. Effect of constitutive chromatin structure and of induced transcription. Biochemistry, 26(5), 1343–1350. [Link]

-

Laskin, J. D., et al. (1985). Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells. The Journal of investigative dermatology, 85(3), 257-63. [Link]

-

PubChem. (n.d.). Psoralen. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 8-Methoxypsoralen. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

- 1. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cutaneous phototoxicity due to psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA sequence specificity of 4,5',8-trimethylpsoralen cross-linking. Effect of neighboring bases on cross-linking the 5'-TA dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Photochemistry and UVA Activation of 5,8-Dioxo Psoralen

Executive Summary

Psoralens are a class of naturally occurring furocoumarins that, upon activation by Ultraviolet A (UVA) radiation, exhibit potent biological activity, primarily through the formation of covalent adducts with cellular DNA. This photo-inducible activity forms the basis of PUVA (Psoralen + UVA) therapy, a well-established modality in dermatology. While derivatives such as 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP) are well-characterized, the specific photochemical properties of many other analogs, including 5,8-Dioxo Psoralen (psoralen-5,8-dione), are less documented in publicly accessible literature. The efficacy and safety of any photochemotherapeutic agent are critically dependent on the precise wavelength of activating light. This guide provides a comprehensive technical overview of the core principles governing the UVA activation of psoralens, with a specific focus on this compound. It outlines the fundamental photochemical mechanisms, defines the key parameters that determine the optimal activation wavelength, and presents detailed experimental protocols for the complete photophysical and photochemical characterization of this and other novel psoralen derivatives. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the field of photomedicine.

Introduction to Psoralens and Photochemotherapy

Psoralens are tricyclic aromatic compounds produced by various plants, structurally defined by a furan ring fused to a coumarin moiety.[1] In their ground state, these molecules are biologically inert.[2] However, they are potent photosensitizers, meaning they can be excited by absorbing photons of a specific energy, typically in the UVA range (320-400 nm).[3] This activation initiates a cascade of photochemical reactions, the most significant of which is the covalent binding to pyrimidine bases in DNA.[1][4]

This process, which leads to the formation of DNA monoadducts and interstrand cross-links (ICLs), disrupts DNA replication and transcription, ultimately inducing apoptosis.[1][2] This targeted cytotoxicity against hyperproliferative cells is the therapeutic basis of PUVA therapy, used to treat skin conditions like psoriasis, vitigo, and cutaneous T-cell lymphoma.[1] The specific derivative, this compound, represents a structural variant where the furan ring's double bond is replaced by carbonyl groups. This modification is expected to significantly alter its electronic structure and, consequently, its photochemical behavior. Understanding its unique activation wavelength is paramount for any potential therapeutic development.

The Photochemical Mechanism of Psoralen-DNA Interaction

The biological effect of a psoralen derivative is not a single event but a multi-step process initiated by light. The causality behind this pathway is crucial for designing effective photo-activation strategies.

Step 1: Intercalation (The "Dark" Reaction) Before any light is introduced, the planar structure of the psoralen molecule allows it to slide between the base pairs of the DNA double helix, a non-covalent process known as intercalation.[5] This step is a prerequisite for the highly efficient photoreaction that follows, as it positions the psoralen in immediate proximity to its target: the pyrimidine bases, particularly thymine.[6]

Step 2: Photo-excitation and Adduct Formation Upon irradiation with UVA light, the intercalated psoralen absorbs a photon, promoting an electron to a higher energy level and forming a short-lived excited singlet state. This is followed by rapid intersystem crossing to a more stable, longer-lived triplet state. It is from this excited triplet state that the key chemical reactions occur.[6][7]

-

Monoadduct Formation: The excited psoralen undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent thymine base. This can occur at either the 3,4-double bond (pyrone side) or the 4',5'-double bond (furan side) of the psoralen, forming a cyclobutane ring that covalently links the psoralen to one strand of the DNA. This is known as a monoadduct .[5][6]

-

Interstrand Cross-Link (ICL) Formation: If the initial reaction forms a furan-side monoadduct, and this adduct is suitably aligned with a thymine on the opposite DNA strand, the absorption of a second UVA photon can drive a second cycloaddition reaction at the psoralen's pyrone ring.[2][5] This creates a covalent link between both strands of the DNA, known as an interstrand cross-link (ICL) , which is a highly cytotoxic lesion.[1]

DNA-Independent Mechanisms While DNA damage is considered the primary mechanism, evidence also suggests that psoralens can act at the cell membrane. Specific, high-affinity binding sites for psoralens have been identified on various cell types.[8] Photoactivation of these membrane-bound psoralens can trigger signaling cascades, including the modulation of the epidermal growth factor (EGF) receptor, which may contribute to their overall biological effects.[3]

Figure 2: Experimental workflow for determining the DNA photobinding action spectrum.

Conclusion

The therapeutic potential of any novel photosensitizer, such as this compound, cannot be realized without a thorough understanding of its fundamental photochemical properties. The optimal UVA activation wavelength is not a single number but is defined by the peak of the compound's action spectrum for a desired biological effect. While publicly available data for this compound is scarce, this guide provides the essential theoretical framework and validated experimental protocols necessary for its complete characterization. By systematically determining the absorption spectrum and, more importantly, the action spectrum for DNA photobinding, researchers can unlock the precise conditions required for maximal efficacy, paving the way for rational drug design and the development of more targeted and effective photochemotherapies.

References

-

Psoralen: a narrative review of current and future therapeutic uses. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

A Possible Mechanism of Psoralen Phototoxicity Not Involving Direct Interaction With DNA. (1984). Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Psoralen - Wikipedia. Wikipedia. [Link]

-

Psoralen photochemistry. Psoralens intercalate between apposing DNA... ResearchGate. [Link]

-

Tracing the Photoaddition of Pharmaceutical Psoralens to DNA. (2020). Molecules. [Link]

-

UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal of Applied Physics. [Link]

-

Synthesis of psoralen from... ResearchGate. [Link]

-

Psoralen - LiverTox. (2020). National Center for Biotechnology Information. [Link]

-

Tracing the Photoaddition of Pharmaceutical Psoralens to DNA. (2020). PubMed. [Link]

-

UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Tracing the Photoaddition of Pharmaceutical Psoralens to DNA. (2020). MDPI. [Link]

-

Mechanisms of Psoralen Action in the Skin. (1989). Journal of the American College of Toxicology. [Link]

-

4,4',5'-trimethyl-8-azapsoralen, a New-Photoreactive and Non-Skin-Phototoxic Bifunctional Bioisoster of Psoralen. (1991). Photochemistry and Photobiology. [Link]

-

Ultraviolet/visible spectroscopy. The Royal Society of Chemistry. [Link]

-

Deep UV dispersion and absorption spectroscopy of biomolecules. (2019). Biomedical Optics Express. [Link]

-

A polychromatic action spectrum for photosensitivity to orally administered 8-methoxypsoralen in humans. (1994). Clinical and Experimental Dermatology. [Link]

Sources

- 1. Psoralen - Wikipedia [en.wikipedia.org]

- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA [mdpi.com]

- 8. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of 5,8-Dioxo Psoralen: A Technical Guide to Its Hypothesized Biological Activity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the largely unexplored realm of 5,8-Dioxo Psoralen, a novel derivative of the well-known furanocoumarin, psoralen. While the parent compound and its methoxy-substituted analogues have been extensively studied for their photoactivated biological effects, the introduction of a quinone-like moiety at the 5 and 8 positions is hypothesized to unlock a distinct and potent mechanism of action, independent of photoactivation. This document will first establish the foundational biological activities of the psoralen scaffold and then extrapolate a scientifically-grounded hypothesis for the bioactivity of this compound, focusing on its potential as a redox-cycling agent for anticancer therapy. We will further outline a comprehensive experimental framework to investigate these hypotheses.

Part 1: The Psoralen Scaffold: A Foundation of Photoreactivity and Apoptosis

Psoralens are a class of naturally occurring furanocoumarins that are biologically inert until activated by ultraviolet A (UVA) radiation.[1] This photoactivation is the cornerstone of PUVA (Psoralen + UVA) therapy, which is used to treat hyperproliferative skin disorders like psoriasis and vitiligo.[2]

The primary mechanism of action for photoactivated psoralens involves the intercalation into DNA, where they form covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, particularly thymine.[2] This DNA damage is highly cytotoxic, as it obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis.[1] The apoptotic cascade initiated by psoralen-induced DNA damage often involves the activation of p53 and the subsequent upregulation of p21.[1]

Beyond DNA damage, photoactivated psoralens have been shown to influence cellular signaling pathways, including the inhibition of tyrosine kinase activity, which plays a role in cell growth and proliferation.[1] Some studies also suggest that psoralens may exert biological effects through DNA-independent mechanisms, potentially involving specific cellular receptors.

Part 2: this compound: A Hypothetical Shift to Redox-Mediated Cytotoxicity

The introduction of carbonyl functionalities at the 5 and 8 positions of the psoralen core fundamentally alters its electronic properties, transforming it into a quinone-like molecule. This structural modification suggests a departure from the reliance on photoactivation and a move towards a mechanism centered on redox chemistry. Quinones are a class of compounds known for their ability to undergo redox cycling, a process that can have profound biological consequences.[3]

Hypothesized Mechanism of Action

We propose that the anticancer activity of this compound is primarily driven by its ability to induce intracellular oxidative stress through redox cycling. This mechanism is independent of UVA activation and is predicated on the chemical nature of the quinone moiety.

The proposed cascade of events is as follows:

-

Redox Cycling and ROS Generation: Upon entering a cell, this compound can be reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical (O₂⁻). This futile cycle consumes cellular reducing equivalents (like NADPH) and continuously generates reactive oxygen species (ROS), including superoxide and subsequently hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[3][4]

-

Induction of Oxidative Stress: The excessive production of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. This results in damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA (oxidative DNA lesions).[1][5]

-

Apoptosis Induction: Severe oxidative stress is a potent trigger for apoptosis. The cellular damage and disruption of redox homeostasis can activate multiple pro-apoptotic signaling pathways.[5][6] This can occur through:

-